CRBP1 Binding Affinity is Enabled by the Diphenylmethyl Moiety, Unlike Trifluoromethyl Analogs
In a direct structure-activity comparison, a diphenylmethyl-containing derivative, compound 3 (ZDK), demonstrated a Ki of 8.3 ± 2.8 µM against CRBP1. In contrast, replacing the diphenylmethyl moiety with a smaller and more polar trifluoromethyl group abolished the interaction with CRBP1 entirely, as confirmed by X-ray crystallography and biochemical assays [1]. This confirms the diphenylmethyl group is essential for binding.
| Evidence Dimension | CRBP1 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 8.3 ± 2.8 µM (for derivative ZDK) |
| Comparator Or Baseline | No binding (trifluoromethyl-substituted analog) |
| Quantified Difference | Complete loss of binding vs. quantifiable Ki of 8.3 µM |
| Conditions | X-ray crystallography (PDB 8gdm), fluorescence-based binding assay, and hydrogen/deuterium exchange mass spectrometry; recombinant human CRBP1 protein |
Why This Matters
For research groups synthesizing CRBP1 inhibitors, using a core scaffold with a smaller or more polar substituent will yield inactive compounds; the diphenylmethyl group is non-negotiable for target engagement.
- [1] Plau, J., Morgan, C. E., Fedorov, Y., Banerjee, S., Adams, D. J., Blaner, W. S., Yu, E. W., & Golczak, M. Discovery of Nonretinoid Inhibitors of CRBP1: Structural and Dynamic Insights for Ligand-Binding Mechanisms. ACS Chemical Biology, 2023, 18(10), 2309–2323. Table 1 and Results section. View Source
